molecular formula C18H18ClFN2O4S B5036017 1-(5-chloro-2-methoxybenzoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine

1-(5-chloro-2-methoxybenzoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine

Cat. No.: B5036017
M. Wt: 412.9 g/mol
InChI Key: ZUYHSUUMVXCGPZ-UHFFFAOYSA-N
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Description

1-(5-chloro-2-methoxybenzoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is commonly referred to as CFTR-Inhibitor-172, and it has been found to be a potent inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a protein that plays a crucial role in regulating the transport of chloride ions across the cell membrane, and its dysfunction is associated with the development of cystic fibrosis. CFTR-Inhibitor-172 has been shown to be a promising tool for the study of CFTR function and the development of new therapies for cystic fibrosis.

Mechanism of Action

1-(5-chloro-2-methoxybenzoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine-Inhibitor-172 acts as a competitive inhibitor of this compound, binding to the protein and preventing chloride ions from passing through the channel. This inhibition of this compound function has been shown to be reversible, and this compound-Inhibitor-172 has been used to study the kinetics of this compound inhibition. This compound-Inhibitor-172 has also been shown to be selective for this compound, and it does not inhibit other chloride channels or transporters.
Biochemical and Physiological Effects:
This compound-Inhibitor-172 has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound-Inhibitor-172 inhibits this compound-mediated chloride transport in a dose-dependent manner. This compound-Inhibitor-172 has also been shown to reduce the secretion of mucus in the airways of cystic fibrosis patients, which is a hallmark of the disease. In addition, this compound-Inhibitor-172 has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in vitro and in vivo.

Advantages and Limitations for Lab Experiments

1-(5-chloro-2-methoxybenzoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine-Inhibitor-172 has several advantages for lab experiments. It is a potent and selective inhibitor of this compound, making it a valuable tool for the study of this compound function and dysfunction. This compound-Inhibitor-172 is also reversible, allowing for the study of the kinetics of this compound inhibition. However, there are also limitations to the use of this compound-Inhibitor-172 in lab experiments. It is a relatively expensive compound, which may limit its use in some labs. In addition, this compound-Inhibitor-172 has not been extensively studied in vivo, and its effects on other physiological processes are not well understood.

Future Directions

There are several future directions for research on 1-(5-chloro-2-methoxybenzoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine-Inhibitor-172. One area of interest is the development of new compounds that may have improved potency or selectivity for this compound. Another area of interest is the study of this compound-Inhibitor-172 in vivo, to better understand its effects on other physiological processes. Finally, this compound-Inhibitor-172 may be used in combination with other compounds to develop new therapies for cystic fibrosis.

Synthesis Methods

The synthesis of 1-(5-chloro-2-methoxybenzoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine-Inhibitor-172 involves a multi-step process that requires expertise in organic chemistry. The first step involves the synthesis of 4-[(4-fluorophenyl)sulfonyl]piperazine, which is then reacted with 5-chloro-2-methoxybenzoyl chloride to yield the final product. The synthesis of this compound-Inhibitor-172 has been described in detail in several publications, and it has been shown to be a reliable and reproducible method.

Scientific Research Applications

1-(5-chloro-2-methoxybenzoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine-Inhibitor-172 has been extensively studied in the context of cystic fibrosis research. It has been used to investigate the mechanisms of this compound function and dysfunction, and to develop new therapies for the disease. This compound-Inhibitor-172 has been shown to be a potent inhibitor of this compound, and it has been used to study the effects of this compound inhibition on chloride transport and other cellular processes. This compound-Inhibitor-172 has also been used to screen for new compounds that may have therapeutic potential for cystic fibrosis.

Properties

IUPAC Name

(5-chloro-2-methoxyphenyl)-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClFN2O4S/c1-26-17-7-2-13(19)12-16(17)18(23)21-8-10-22(11-9-21)27(24,25)15-5-3-14(20)4-6-15/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUYHSUUMVXCGPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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